molecular formula C9H13Cl2NS B6592945 1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride CAS No. 29670-17-5

1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride

Cat. No. B6592945
CAS RN: 29670-17-5
M. Wt: 238.18 g/mol
InChI Key: FXXSWBRAUABKJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a new series of mercapto heterocyclic derivatives of 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one derivatives have been synthesized . Another study reported the synthesis of antihistamine drugs clocinizine and chlorcyclizine through a common intermediate 1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine .

Future Directions

Triazole compounds, which are related to “1-((4-Chlorophenyl)thio)-2-propanamine hydrochloride”, have shown versatile biological activities and are the subject of ongoing research. They have been found to bind in the biological system with a variety of enzymes and receptors . Future research may focus on the design and development of new materials involving triazole systems .

properties

IUPAC Name

1-(4-chlorophenyl)sulfanylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSWBRAUABKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952132
Record name 1-[(4-Chlorophenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29670-17-5
Record name 2-Propanamine, 1-((4-chlorophenyl)thio)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029670175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Chlorophenyl)sulfanyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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